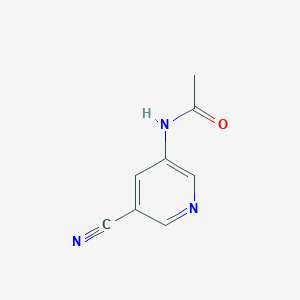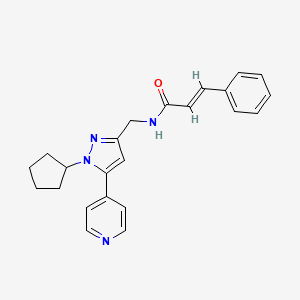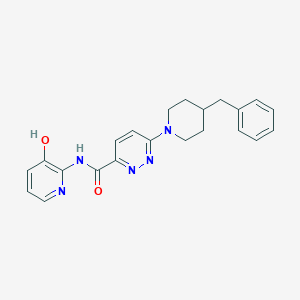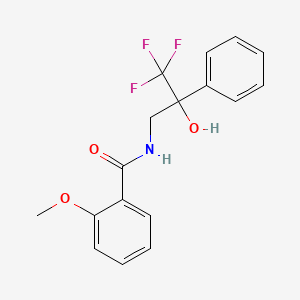![molecular formula C17H17N3O3S B3001255 3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one CAS No. 442531-96-6](/img/structure/B3001255.png)
3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one" is a derivative that falls within the class of compounds featuring a chromene core structure linked to a thiadiazole moiety. This class of compounds is known for its biological activity and potential pharmaceutical applications. The presence of a cyclohexylamino group suggests additional chemical properties and potential interactions with biological targets.
Synthesis Analysis
The synthesis of related chromene-thiadiazole derivatives typically involves multi-step reactions, often starting with the formation of a chromene core followed by the introduction of a thiadiazole ring. For instance, the synthesis of similar compounds has been achieved through reactions involving amino-thiazolyl coumarins with various reagents, such as ethyl acetoacetate, to yield thiazolo[3,2-a]pyrimidin-5-ones . Another approach involves a one-pot synthesis under microwave irradiation, which is an efficient method for creating such heterocyclic compounds . The specific synthesis route for the compound is not detailed in the provided papers, but it likely follows similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of chromene-thiadiazole derivatives is characterized by the planarity of the chromene and thiadiazole ring systems, which can influence the compound's binding to biological targets. For example, the crystal structure of a related compound, 2-cyclohexyl-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, shows that the two ring systems are inclined at an angle to each other, which may be relevant for the interaction with enzymes or receptors .
Chemical Reactions Analysis
The chemical reactivity of chromene-thiadiazole derivatives is influenced by the presence of functional groups that can participate in various chemical reactions. For instance, the amino group in the thiazole ring can undergo nucleophilic substitution reactions, as seen in the reaction of cyclohexylamine with chloro-substituted pyrazole derivatives . The presence of a hydroxy group in the chromene moiety could also facilitate the formation of hydrogen bonds, which is important for the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene-thiadiazole derivatives are determined by their molecular structure. These compounds often exhibit good antimicrobial activity when incorporated into polymers, as seen with a related coumarin-thiazole derivative . The planarity and potential for hydrogen bonding contribute to their biological activity, as they can interact with biological targets through non-covalent interactions. The presence of a cyclohexylamino group may also affect the compound's lipophilicity and, consequently, its pharmacokinetic properties.
properties
IUPAC Name |
3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-12-7-6-10-8-13(16(22)23-14(10)9-12)15-19-20-17(24-15)18-11-4-2-1-3-5-11/h6-9,11,21H,1-5H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVGSTJINDWPJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NN=C(S2)C3=CC4=C(C=C(C=C4)O)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Trifluoromethyl)cyclobutyl]acetic acid](/img/structure/B3001177.png)




![5-[[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B3001184.png)

![8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3001187.png)
![2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B3001188.png)



